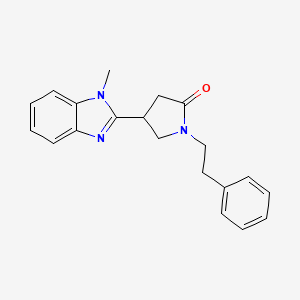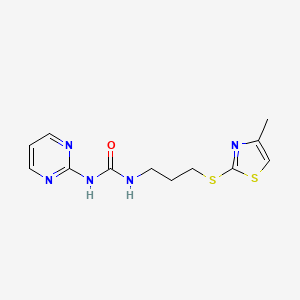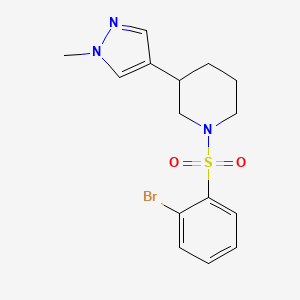![molecular formula C26H18ClNO2 B2473388 N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313274-81-6](/img/structure/B2473388.png)
N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with the molecular formula C26H18ClNO2. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a biphenyl carboxamide structure. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide is the GABAA receptor . The GABAA receptor is a type of GABA receptor, which is a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide interacts with the GABAA receptor, docking into the binding pocket of the receptor
Pharmacokinetics
Computational studies suggest that its bioavailability and drug-likeness are acceptable but may require future optimization .
Result of Action
It has been suggested that the compound has anxiolytic and skeletal muscle relaxant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-benzoyl-4-chloroaniline with 4-bromobiphenyl-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
- N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl carboxamide structure differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClNO2/c27-22-15-16-24(23(17-22)25(29)20-9-5-2-6-10-20)28-26(30)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSKUPRMCQBIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(furan-2-yl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2473305.png)

![1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2473309.png)


![ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate](/img/structure/B2473313.png)




![N-(3,4-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473321.png)

![Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride](/img/structure/B2473326.png)
![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride](/img/structure/B2473327.png)
